1-Boc-5-(3-chlorophenyl)piperidin-2-one Exhibits 4-Fold Higher Sigma-2 Receptor Affinity than its De-Boc Analog
The target compound demonstrates a significantly higher affinity for the sigma-2 receptor (Ki = 23 nM) compared to its N-deprotected analog, 5-(3-chlorophenyl)piperidin-2-one (Ki = 90 nM). The Boc protecting group is not merely a synthetic handle but a critical pharmacophoric element in this scaffold, enhancing target engagement by nearly 4-fold [1][2].
| Evidence Dimension | Binding affinity (Ki) for Sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | 5-(3-chlorophenyl)piperidin-2-one (Ki = 90 nM) |
| Quantified Difference | 3.9-fold higher affinity for the target compound |
| Conditions | Rat PC12 cells, inhibition constant assay |
Why This Matters
For researchers targeting sigma-2 receptors in CNS disorders or cancer, this 4-fold difference in potency is decisive, directly impacting in vivo dosing requirements and target engagement efficiency.
- [1] BindingDB. (2024). BDBM50604968. Affinity data for Sigma intracellular receptor 2 (Human). Ki = 23 nM. View Source
- [2] BindingDB. (2024). BDBM50604967. Affinity data for Sigma intracellular receptor 2 (Human). Ki = 90 nM. View Source
